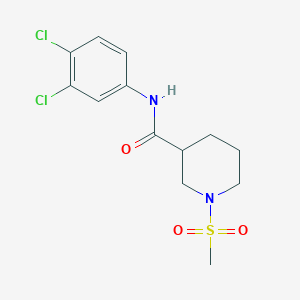
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide, also known as ADBS, is a chemical compound that has been extensively studied for its potential therapeutic properties. ADBS belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of carbonic anhydrase enzymes. In
Mécanisme D'action
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide acts as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. Carbonic anhydrase enzymes catalyze the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of these enzymes, N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide can reduce the production of aqueous humor in the eye, leading to a decrease in intraocular pressure.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its ability to lower intraocular pressure, N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has been shown to have anti-inflammatory properties. N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has also been shown to inhibit the growth of certain cancer cell lines, although the mechanism of this effect is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide for lab experiments is its potency as an inhibitor of carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide is also known to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the exploration of the anti-inflammatory and anti-cancer properties of N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide. Additionally, there is interest in developing new formulations of N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide that can improve its solubility and bioavailability. Overall, N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide is a promising compound with a wide range of potential applications in the fields of medicine and pharmacology.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of glaucoma, a condition characterized by increased intraocular pressure. N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase enzymes, which play a key role in the regulation of intraocular pressure. Several studies have demonstrated that N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide can effectively lower intraocular pressure in animal models of glaucoma.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2S/c18-14-1-2-15(19)16(6-14)23(21,22)20-10-17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13,20H,3-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRQOBEHLTPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B4366781.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine hydrochloride](/img/structure/B4366789.png)
![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366796.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366800.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366806.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366810.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366818.png)
![4-chloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366827.png)
![4-chloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366830.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366846.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366857.png)

![2,5-dichloro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366875.png)
![2,5-dichloro-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B4366879.png)